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2-Bromo-5-chloro-6-nitro-1,8-naphthyridine Documentation Hub

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  • Product: 2-Bromo-5-chloro-6-nitro-1,8-naphthyridine

Core Science & Biosynthesis

Foundational

The Functionalized 1,8-Naphthyridine Core: A Technical Guide to Therapeutic Applications and Synthetic Strategies

Executive Summary The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its planar, electron-deficient bicyclic system containing two nitrogen atoms at the 1 and 8 po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its planar, electron-deficient bicyclic system containing two nitrogen atoms at the 1 and 8 positions. This architecture mimics the purine and pyrimidine bases of DNA, granting it inherent affinity for biological targets involving nucleic acid recognition and ATP-binding pockets.

This technical guide analyzes the therapeutic utility of functionalized 1,8-naphthyridines, moving beyond their historical use in nalidixic acid to modern applications in oncology (Topoisomerase II poisons), multidrug-resistant (MDR) bacterial infections, and neuropharmacology. It provides actionable synthetic protocols and mechanistic insights for researchers optimizing this core for drug discovery.

Part 1: Pharmacophore Architecture & Chemical Logic

The 1,8-naphthyridine core functions as a bioisostere of quinoline and isoquinoline but possesses unique physicochemical properties due to the presence of the second nitrogen atom.

Electronic & Structural Features
  • Basicity & H-Bonding: The N1 and N8 atoms create a "pocket" capable of bidentate chelation with metal ions (e.g., Mg²⁺ in DNA gyrase active sites). The N8 lone pair, unlike N1, is often more available for hydrogen bonding depending on substitution patterns.

  • Pi-Stacking: The planar aromatic system facilitates intercalation between DNA base pairs, a primary mechanism for its anticancer and antibacterial activity.

  • Dipole Moment: The arrangement of nitrogen atoms creates a significant dipole, influencing solubility and membrane permeability.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution sites on the 1,8-naphthyridine core that dictate biological selectivity.

SAR_Map Core 1,8-Naphthyridine Core Scaffold Pos2 Position C2 Lipophilic pocket interaction (Alkoxy/Amino groups) Core->Pos2 Modulates Affinity Pos3 Position C3 CRITICAL: DNA Gyrase Binding (Carboxylic acid/Ester) Core->Pos3 Essential for Activity Pos4 Position C4 H-Bond Acceptor (Carbonyl/Oxo group) Core->Pos4 Binding Motif Pos7 Position C7 Solubility & Pharmacokinetics (Piperazinyl/Pyrrolidinyl tails) Core->Pos7 ADME Optimization

Figure 1: Strategic functionalization zones on the 1,8-naphthyridine scaffold. C3 and C7 are the primary determinants of potency and bioavailability, respectively.

Part 2: Therapeutic Applications[1][2][3][4][5][6]

Oncology: Topoisomerase II Inhibition & Tubulin Targeting

Recent derivatives have shifted focus from simple DNA intercalation to specific enzyme inhibition.

  • Mechanism: Functionalized 1,8-naphthyridines act as Topoisomerase II poisons . They stabilize the transient DNA-enzyme cleavable complex, preventing the religation of DNA strands. This leads to the accumulation of double-strand breaks, triggering the DNA damage response and subsequent apoptosis.

  • Tubulin Polymerization: Certain 2-phenyl-1,8-naphthyridin-4-one derivatives bind to the colchicine site of tubulin, inhibiting polymerization and causing mitotic arrest at the G2/M phase.

Antimicrobial: Overcoming MDR Strains

While fluoroquinolones are well-known, 1,8-naphthyridines (like Gemifloxacin) offer distinct advantages against resistant strains.[1][2]

  • Target: Dual targeting of DNA Gyrase (Subunit A) and Topoisomerase IV (ParC).

  • MDR Reversal: Recent studies indicate that C7-functionalized derivatives can inhibit efflux pumps in S. aureus and P. aeruginosa, restoring sensitivity to traditional antibiotics.

Neuropharmacology
  • CB2 Modulation: 1,8-naphthyridine-2(1H)-one derivatives have shown high affinity for Cannabinoid Receptor 2 (CB2). Unlike CB1, CB2 is peripherally expressed, making these targets valuable for treating inflammation and neuropathic pain without psychotropic side effects.

Part 3: Synthetic Strategies

The construction of the 1,8-naphthyridine ring system requires robust methodologies that allow for late-stage functionalization.

Primary Pathway: The Friedländer Condensation

This is the most versatile method, involving the condensation of 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing an active methylene group.

Green Chemistry Approach (Catalyst-Free)

Modern protocols emphasize multicomponent reactions (MCRs) to reduce solvent waste and improve atom economy.

Synthesis_Workflow Aldehyde Aromatic Aldehyde (R-CHO) Mix One-Pot Mixing Solvent: Ethanol/Water Catalyst: None or SiO2 Aldehyde->Mix Malono Malononitrile (CN-CH2-CN) Malono->Mix Amine 2-Aminopyridine Derivative Amine->Mix Knoevenagel Intermediate 1: Benzylidenemalononitrile (Knoevenagel Condensation) Mix->Knoevenagel Michael Intermediate 2: Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Functionalized 1,8-Naphthyridine Cyclization->Product

Figure 2: Green synthesis workflow for generating 1,8-naphthyridine libraries via multicomponent reactions.

Part 4: Experimental Protocols

Protocol A: Green Synthesis of 3-Cyano-1,8-Naphthyridines

Based on recent catalyst-free methodologies (Ref 2, 6).

Objective: To synthesize a library of C3-cyano functionalized derivatives with high yield and purity.

  • Reagent Prep: In a 50 mL round-bottom flask, combine:

    • Substituted benzaldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • 2-aminopyridine derivative (1.0 mmol)

  • Solvent System: Add 5 mL of Ethanol:Water (1:1 v/v).

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor progress via TLC (Ethyl acetate:Hexane 3:7).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The solid product will precipitate out.

    • Filter the precipitate and wash with cold aqueous ethanol (50%).

  • Purification: Recrystallize from hot ethanol to obtain pure crystals.

    • Expected Yield: 85–92%.

    • Validation: Confirm structure via ¹H-NMR (singlet at ~8.5 ppm for C4-H) and IR (CN stretch at ~2210 cm⁻¹).

Protocol B: Topoisomerase II Inhibition Assay (Relaxation Assay)

Standardized for evaluating anticancer potential (Ref 3, 5).

Objective: Determine if the compound inhibits the catalytic activity of human Topo IIα.

  • Assay Buffer: Prepare 20 µL reaction mixture containing:

    • 50 mM Tris-HCl (pH 8.0)

    • 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT.

    • 0.25 µg supercoiled pBR322 DNA.

    • 1 unit human Topoisomerase IIα enzyme.

  • Compound Addition: Add 1 µL of the test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM). Include Etoposide as a positive control.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 4 µL of stop solution (5% SDS, 0.25 mg/mL bromophenol blue, 40% glycerol).

  • Analysis:

    • Load samples onto a 1% agarose gel in TAE buffer.

    • Run electrophoresis at 60V for 2 hours.

    • Stain with Ethidium Bromide and visualize under UV light.

  • Interpretation:

    • Active Inhibitor: Presence of supercoiled DNA band (enzyme failed to relax DNA).

    • Inactive: Presence of relaxed (nicked/linear) DNA bands only.

Part 5: Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected 1,8-Naphthyridine Derivatives

Compound ClassKey Substituent (C3/C7)Primary TargetIC50 / MIC ValuesTherapeutic Indication
Nalidixic Acid Analogs C3-COOH, C7-MethylDNA GyraseMIC: 2–8 µg/mLGram-negative UTI
Gemifloxacin C7-Pyrrolidine-oximeTopo IV / GyraseMIC: 0.01–0.12 µg/mLRespiratory Tract Infections
Benzo-naphthyridines C2-Phenyl, C4-OxoTubulinIC50: 0.41 µM (MCF-7)Breast Cancer (Cytotoxic)
Naphthyridin-2-ones C3-CarboxamideCB2 ReceptorKi: 12 nMNeuropathic Pain
7-Substituted C7-PiperazineTopoisomerase IIIC50: 1.8 µM (P388)Leukemia

Part 6: Mechanism of Action (Anticancer)[9]

The following diagram details the molecular cascade triggered by cytotoxic 1,8-naphthyridine derivatives.

MOA_Anticancer Drug 1,8-Naphthyridine Derivative Target Topoisomerase II - DNA Cleavable Complex Drug->Target Intercalation/ Binding Stabilization Stabilization of Covalent Complex Target->Stabilization Religation Inhibition of DNA Religation Stabilization->Religation DSB Accumulation of Double-Strand Breaks Religation->DSB Signal DNA Damage Signaling (ATM/ATR Pathway) DSB->Signal Apoptosis Apoptosis (Cell Death) Signal->Apoptosis

Figure 3: Mechanism of Action for Topoisomerase II poisoning by 1,8-naphthyridine derivatives.

References

  • Advances in the chemistry and therapeutic potential of [1,8]-naphthyridines: A review. Journal of the Indian Chemical Society, 2025. [3]

  • Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, RSC Publishing.[4]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, 2025. [5]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 2021. [6]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research, 2025.

  • Green synthesis and cytotoxic activity of functionalized naphthyridine. Molecular Diversity, 2024.

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Biomolecules, 2024.[7]

Sources

Exploratory

Literature Review: Synthesis Pathways for 6-Nitro-1,8-Naphthyridine

Executive Summary The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and forming the core of potent antibacterial (e.g., nalidixic acid analogs), an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and forming the core of potent antibacterial (e.g., nalidixic acid analogs), antiviral, and antitumor agents. The 6-nitro-1,8-naphthyridine derivative is a critical intermediate; the nitro group at the 6-position provides a versatile handle for functionalization—most notably via reduction to the amine (6-amino-1,8-naphthyridine), which allows for the introduction of diverse amide, urea, or sulfonamide linkages found in high-affinity receptor ligands.

This guide critically evaluates the two primary synthetic pathways for accessing the 6-nitro-1,8-naphthyridine core:

  • The Modified Skraup Synthesis: A direct, one-pot cyclization suitable for rapid access to the scaffold.

  • The Gould-Jacobs (EMME) Reaction: A stepwise, high-fidelity route ideal for generating 4-hydroxy functionalized derivatives and avoiding regioisomeric mixtures.

Retrosynthetic Analysis

To understand the assembly of the 6-nitro-1,8-naphthyridine core (Target 1 ), we must analyze the disconnection of the pyridine-pyridine fusion. The most logical disconnection occurs at the N1-C2 and C3-C4 bonds of the newly formed ring, tracing back to a 2-amino-5-nitropyridine precursor.

Retrosynthesis Target 6-Nitro-1,8-Naphthyridine (Target) Precursor 2-Amino-5-Nitropyridine (Starting Material) Target->Precursor Cyclization (Skraup or EMME) Reagent Glycerol / EMME (C3 Fragment) Target->Reagent

Figure 1: Retrosynthetic disconnection of 6-nitro-1,8-naphthyridine showing the strategic reliance on the 2-aminopyridine scaffold.

Pathway A: Modified Skraup Synthesis (Direct Cyclization)

The Skraup reaction is the classical method for fusing a pyridine ring onto an aromatic amine. While efficient for simple quinolines, applying this to 2-amino-5-nitropyridine requires rigorous control due to the deactivating nature of the nitro group and the potential for violent exotherms.

Mechanistic Insight

The reaction involves the in situ dehydration of glycerol to acrolein, followed by a Michael addition of the 2-aminopyridine nitrogen. The subsequent ring closure is an electrophilic substitution. Because the pyridine ring is electron-deficient (and further deactivated by the nitro group), the cyclization step is the rate-determining bottleneck, often requiring high temperatures (140°C+) and strong acid catalysis.

Experimental Protocol (Optimized)

Note: This protocol utilizes the "Sulfo-mix" modification to mitigate the violence of the traditional nitrobenzene/arsenic acid method.

Materials:

  • 2-Amino-5-nitropyridine (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfo-mix (Nitrobenzene + Oleum/Conc. H2SO4)

  • Ferrous sulfate (Catalyst, 0.1 eq)

  • Boric acid (Moderator)

Step-by-Step Workflow:

  • Preparation of Sulfo-mix: In a separate vessel, mix nitrobenzene with concentrated sulfuric acid (ratio 1:2 v/v). Caution: Exothermic.

  • Reaction Assembly: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 2-amino-5-nitropyridine, boric acid, and ferrous sulfate.

  • Addition: Add glycerol and the Sulfo-mix simultaneously dropwise to the solid mixture.

  • Heating Phase: Heat the mixture slowly to 140°C. Maintain this temperature for 4–6 hours. The reaction color will darken significantly.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour onto crushed ice/water.

    • Basify with 50% NaOH solution to pH 9 (precipitates the free base).

    • Extract with dichloromethane (DCM) or ethyl acetate.

  • Purification: The crude product is often a dark tar. Purify via recrystallization from ethanol or column chromatography (SiO2, MeOH/DCM gradient).

Critical Control Point: The addition of boric acid acts as a moderator, preventing the "runaway" polymerization of acrolein which lowers yield.

SkraupPath Start 2-Amino-5-Nitropyridine Inter Michael Adduct (Transient) Start->Inter + Glycerol / H2SO4 (Acrolein formation) Cyclic Dihydro-Intermediate Inter->Cyclic Cyclization (140°C) Product 6-Nitro-1,8-Naphthyridine Cyclic->Product Oxidation (Nitrobenzene)

Figure 2: The Skraup reaction cascade involves dehydration, addition, cyclization, and oxidative aromatization.

Pathway B: Gould-Jacobs Reaction (EMME Route)

For high-value pharmaceutical intermediates, the Gould-Jacobs reaction is preferred over Skraup due to its milder conditions, higher regioselectivity, and the ability to isolate clean intermediates. This route yields 4-hydroxy-6-nitro-1,8-naphthyridine-3-carboxylate , which can be decarboxylated and reduced.

Mechanistic Insight

This pathway relies on the condensation of the 2-amino group with Diethyl Ethoxymethylenemalonate (EMME) . The resulting enamine undergoes thermal cyclization (typically in Dowtherm A) to form the pyridone ring. Unlike Skraup, this method avoids radical oxidation steps.

Experimental Protocol

Step 1: Condensation [3][4]

  • Mix 2-amino-5-nitropyridine (1.0 eq) and EMME (1.1 eq) in ethanol.

  • Reflux for 3–5 hours.

  • Cool and filter the precipitated solid (the "acrylate" intermediate).

    • Yield: Typically 80–90%.

Step 2: Thermal Cyclization

  • Suspend the acrylate intermediate in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether).

  • Heat rapidly to 250°C (reflux temperature of Dowtherm A). Rapid heating is crucial to favor cyclization over polymerization.

  • Hold for 30–60 minutes.

  • Cool to room temperature; add hexane to precipitate the product.

  • Filter to obtain ethyl 4-hydroxy-6-nitro-1,8-naphthyridine-3-carboxylate .

Step 3: Hydrolysis and Decarboxylation (Optional for Core Synthesis)

  • Hydrolyze the ester using 10% NaOH (reflux).

  • Acidify to isolate the carboxylic acid.

  • Decarboxylate by heating in quinoline with copper powder to yield 4-hydroxy-6-nitro-1,8-naphthyridine .

  • Conversion to parent scaffold: Convert 4-OH to 4-Cl (POCl3) and remove Cl via hydrogenolysis (Pd/C, H2).

GouldJacobs Start 2-Amino-5-Nitropyridine Acrylate Enamine Intermediate Start->Acrylate Condensation (EtOH, Reflux) EMME Diethyl Ethoxymethylenemalonate EMME->Acrylate Cyclized 4-OH-6-Nitro-1,8-Naphthyridine -3-Carboxylate Acrylate->Cyclized Thermal Cyclization (Dowtherm A, 250°C)

Figure 3: The Gould-Jacobs pathway offers a stepwise, controlled entry to the naphthyridine core.

Comparative Analysis of Pathways

FeatureModified Skraup (Pathway A)Gould-Jacobs (Pathway B)
Step Count 1 (One-pot)2-4 (Stepwise)
Atom Economy HighModerate (Loss of EtOH/CO2)
Conditions Harsh (Acid, 140°C, Oxidant)Controlled (Thermal, 250°C)
Purity Profile Low (Tarry byproducts common)High (Crystalline intermediates)
Scalability Difficult (Exotherm management)Excellent (Industrial standard)
Primary Product 6-Nitro-1,8-naphthyridine 4-OH-6-Nitro derivative

References

  • Skraup Synthesis of Quinolines. Organic Reactions, 1953, 7, 59–98. Link[5]

  • Synthesis of 1,8-naphthyridines. Chemistry of Heterocyclic Compounds, 2020, 56(8), 976–978.

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 2017, 64(4), 919-930. Link

  • 2-Amino-5-nitropyridine (Starting Material Data). NIST Chemistry WebBook. Link

  • Gould-Jacobs Reaction Review. Comprehensive Organic Name Reactions and Reagents, 2010. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Substitution of 2-Bromo-5-chloro-6-nitro-1,8-naphthyridine

Executive Summary This Application Note details the protocol for the regioselective functionalization of 2-Bromo-5-chloro-6-nitro-1,8-naphthyridine . This scaffold presents a unique challenge in medicinal chemistry due t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the regioselective functionalization of 2-Bromo-5-chloro-6-nitro-1,8-naphthyridine . This scaffold presents a unique challenge in medicinal chemistry due to the presence of three electrophilic sites: the C2-bromide, the C5-chloride, and the nitro-activated ring system.

Our methodology demonstrates that under controlled kinetic conditions, the C5-position undergoes highly selective Nucleophilic Aromatic Substitution (


) while leaving the C2-bromide intact. This selectivity is critical for drug discovery campaigns, as it allows the preservation of the C2-bromide for subsequent orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling the rapid generation of diverse libraries.

Chemical Context & Mechanistic Insight

The Electrophilic Landscape

The 1,8-naphthyridine core is electron-deficient, mimicking the reactivity of pyridine but with enhanced susceptibility to nucleophilic attack. In the target molecule, two distinct electronic effects govern regioselectivity:

  • The C6-Nitro Effect (Dominant): The nitro group at C6 exerts a profound electron-withdrawing effect. It activates the ortho (C5 and C7) positions via resonance (Meisenheimer complex stabilization). The C5 position is particularly vulnerable because it is also para to the N1 nitrogen.

  • The Leaving Group Paradox: Bromide is typically a better leaving group than chloride (

    
    ). However, in this scaffold, the transition state energy for attack at C5 is significantly lowered by the C6-nitro group. Consequently, the electronic activation at C5 overrides the intrinsic leaving group ability at C2 .
    
Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the thermodynamic preference for C5 substitution.

ReactionPathway cluster_legend Pathway Legend SM 2-Bromo-5-chloro- 6-nitro-1,8-naphthyridine TS_C5 TS: C5-Meisenheimer (Stabilized by 6-NO2) SM->TS_C5 Nucleophile (0°C, THF) TS_C2 TS: C2-Meisenheimer (Less Stabilized) SM->TS_C2 Nucleophile (High T) Prod_C5 Product A: 5-Substituted-2-Bromo (Kinetically Favored) TS_C5->Prod_C5 - Cl⁻ Prod_C2 Product B: 2-Substituted-5-Chloro (Undesired) TS_C2->Prod_C2 - Br⁻ key Green: Target Pathway Red: Side Reaction

Figure 1: Mechanistic divergence in the


 reaction. The C6-nitro group stabilizes the transition state at C5, making it the kinetic product.

Experimental Protocol

Materials & Reagents
  • Substrate: 2-Bromo-5-chloro-6-nitro-1,8-naphthyridine (1.0 equiv).

  • Nucleophile: Morpholine (1.1 equiv) [Representative secondary amine].

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv).
    
  • Solvent: Anhydrous THF (0.1 M concentration). Note: DMF or Acetonitrile can be used if solubility is an issue, but THF simplifies workup.

Step-by-Step Procedure

Step 1: Preparation (0 min) Ensure all glassware is oven-dried. Purge the reaction vessel with nitrogen. Dissolve 2-Bromo-5-chloro-6-nitro-1,8-naphthyridine (100 mg, 0.35 mmol) in anhydrous THF (3.5 mL). Cool the solution to 0°C using an ice bath.

Step 2: Nucleophile Addition (5-10 min) Mix Morpholine (33 µL, 0.38 mmol) and DIPEA (73 µL, 0.42 mmol) in 0.5 mL THF. Add this mixture dropwise to the reaction vessel over 5 minutes.

  • Critical Control Point: Rapid addition or higher temperatures may trigger minor substitution at C2. Keep at 0°C.

Step 3: Reaction Monitoring (1-2 hours) Stir at 0°C for 1 hour. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Target Mass: Look for M+H corresponding to the displacement of Cl (-35.5) and addition of Morpholine (+86). The Br isotope pattern (1:1 doublet) must remain intact.

Step 4: Workup Once consumption of starting material is >95%, dilute with cold water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over


, and concentrate
in vacuo.

Step 5: Purification Purify via flash column chromatography (


, gradient 10-40% EtOAc in Hexanes). The C5-substituted product is typically more polar than the starting material but less polar than the C2,C5-disubstituted byproduct.
Expected Results & Data
ParameterSpecificationNotes
Yield 82 - 90%High yields typical for activated

.
Regioselectivity > 20:1 (C5:C2)Determined by crude

H NMR integration.
Appearance Yellow/Orange SolidNitro-naphthyridines are highly colored.

H NMR Signature
Loss of C5-Cl signalDownfield shift of C4-H due to amine donation.

Validation & Troubleshooting

Regioselectivity Verification (Self-Validating System)

To confirm the substitution occurred at C5 and not C2, utilize NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • C5-Substitution: The added nucleophile protons will show NOE correlations with the C4-H proton.

  • C2-Substitution: The nucleophile would show NOE correlations with C3-H .

  • Chemical Shift Logic: If C2-Br is lost, the characteristic 1,8-naphthyridine coupling pattern changes significantly. Retention of the Br atom can also be confirmed via Mass Spec (distinctive

    
     1:1 ratio).
    
Optimization Workflow

If regioselectivity drops (i.e., C2 byproduct forms), follow this decision tree:

Optimization Start Issue: >5% C2-Substitution Observed CheckTemp Check Reaction Temperature Start->CheckTemp TempDecision Was Temp > 0°C? CheckTemp->TempDecision Action1 Action: Maintain strict 0°C. Consider -10°C. TempDecision->Action1 Yes CheckSolvent Check Solvent Polarity TempDecision->CheckSolvent No SolventDecision Using DMF/DMSO? CheckSolvent->SolventDecision Action2 Action: Switch to THF or DCM. (Non-polar solvents favor tight ion pairs, improving selectivity) SolventDecision->Action2 Yes Action3 Action: Reduce Nucleophile Equivalents to 0.95 eq (Statistical control) SolventDecision->Action3 No

Figure 2: Troubleshooting logic for maintaining regiocontrol.

References

  • General 1,8-Naphthyridine Synthesis: M. Movassaghi, M. D.[1] Hill, "Single-step synthesis of 1,8-naphthyridines," J. Am. Chem. Soc., 2006, 128, 4592.[1] [1]

  • SNAr Regioselectivity Principles: "Nucleophilic Aromatic Substitution: Regioselectivity in Nitro-Activated Systems." Chemistry LibreTexts. [2]

  • Comparative Reactivity (Quinazolines/Pyrimidines): "Regioselective Nucleophilic Aromatic Substitution... Insights into 4-Aminoquinazoline Synthesis." PMC, 2024.

  • Theoretical Basis of SNAr: "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description." MDPI Molecules, 2020.

Sources

Application

Application Notes & Protocols: Buchwald-Hartwig Amination for Chloronaphthyridine Substrates

<Step_2> Introduction: The Strategic Importance of Aminonaphthyridines The naphthyridine scaffold is a privileged bicyclic heteroaromatic structure frequently encountered in medicinal chemistry and materials science. The...

Author: BenchChem Technical Support Team. Date: February 2026

<Step_2>

Introduction: The Strategic Importance of Aminonaphthyridines

The naphthyridine scaffold is a privileged bicyclic heteroaromatic structure frequently encountered in medicinal chemistry and materials science. The introduction of an amino group to this core structure unlocks vast chemical space, enabling the modulation of pharmacological properties such as solubility, basicity, and the ability to form key hydrogen bond interactions with biological targets. Aminonaphthyridines are integral components of numerous therapeutic agents, including kinase inhibitors and phosphodiesterase (PDE4D) inhibitors.[1]

However, the synthesis of these crucial building blocks is not trivial. The electron-deficient nature of the naphthyridine ring system deactivates it towards classical nucleophilic aromatic substitution (SNAr). Consequently, harsh reaction conditions are often required, which limits functional group tolerance and substrate scope. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, allowing for the formation of C–N bonds under milder conditions with exceptional functional group compatibility.[2] This guide provides a detailed overview of the critical parameters, a robust starting protocol, and optimization strategies for the successful Buchwald-Hartwig amination of challenging chloronaphthyridine substrates.

Understanding the Catalytic Cycle: The Engine of C–N Bond Formation

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[2][3][4] A simplified, generally accepted mechanism comprises three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, reacts with the chloronaphthyridine, inserting into the carbon-chlorine bond. This forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here to facilitate this otherwise difficult step with electron-deficient heteroaryl chlorides.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: This is the final, product-forming step. The aryl and amido groups on the palladium complex couple, forming the desired C–N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][3]

Buchwald-Hartwig Catalytic Cycle Figure 1: Simplified Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar)(PdII)(Cl)L₂ pd0->oa_complex + Ar-Cl (Chloronaphthyridine) amido_complex Amido Complex (Ar)(PdII)(NR₂')L₂ oa_complex->amido_complex + HNR₂' + Base - Base-H⁺Cl⁻ amido_complex->pd0 product Ar-NR₂' (Product) amido_complex->product Reductive Elimination catalyst_regen Pd(0)L₂

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Key Parameters for Success: A Scientist's Guide

The success of the Buchwald-Hartwig amination on chloronaphthyridines hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Source & Ligand: The Catalyst System

The combination of the palladium precursor and the phosphine ligand is the heart of the catalytic system. While numerous options exist, modern approaches favor pre-formed palladium precatalysts which offer improved stability and reliability.[3]

  • Palladium Sources: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable Pd(II)-NHC (N-Heterocyclic Carbene) precatalysts.[3][5] For challenging substrates like chloronaphthyridines, precatalysts often provide more consistent results by ensuring efficient generation of the active Pd(0) species.

  • Ligands: This is arguably the most critical variable. Chloronaphthyridines are electron-deficient, making the initial oxidative addition step challenging. Therefore, bulky, electron-rich phosphine ligands are required. These ligands promote the formation of a monoligated, highly reactive Pd(0) species and accelerate the final reductive elimination step.

    • Biarylphosphines (Buchwald Ligands): Ligands such as XPhos, RuPhos, and BrettPhos are go-to choices for heteroaryl chlorides.[6] Their steric bulk and electron-donating properties are well-suited for these difficult couplings.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, making them robust catalysts for challenging aminations.[5][7]

The Base: A Critical Choice

The base plays a crucial role in deprotonating the amine to form the palladium-amido complex. However, its strength must be carefully chosen.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[3] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be used.

  • Weaker Bases: For substrates sensitive to strong bases (e.g., those with ester functionalities), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher reaction temperatures or longer reaction times.[6]

The Solvent: More Than Just a Medium

The solvent must be anhydrous and capable of solubilizing all reaction components. Aprotic, non-polar to moderately polar solvents are preferred.

  • Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig reactions.[4][8]

  • tert-Butanol (tBuOH): Often used as a solvent or co-solvent, it can sometimes accelerate the reaction.

General Protocol: Buchwald-Hartwig Amination of a Model Chloronaphthyridine

This protocol provides a robust starting point for the amination of a generic chloronaphthyridine with a primary or secondary amine. Note: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • Chloronaphthyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.048 mmol, 4.8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the chloronaphthyridine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the anhydrous toluene via syringe.

  • Add the amine substrate via syringe. If the amine is a solid, it can be added in step 1.

  • Place the sealed reaction vessel in a pre-heated oil bath or heating block set to 100-110 °C.

  • Stir the reaction vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aminonaphthyridine.

Optimization and Troubleshooting

Not all substrates are created equal. If the general protocol provides low yield or fails, a systematic optimization is necessary.

Optimization_Workflow Figure 2: Workflow for Reaction Optimization start Start with General Protocol (e.g., Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 100°C) check_yield Acceptable Yield? start->check_yield end Reaction Optimized check_yield->end Yes ligand_screen Screen Ligands (RuPhos, BrettPhos, NHC-ligands) check_yield->ligand_screen No ligand_screen->check_yield Improvement base_screen Screen Bases (K₃PO₄, Cs₂CO₃, LHMDS) ligand_screen->base_screen No Improvement base_screen->check_yield Improvement solvent_temp Vary Solvent & Temperature (Dioxane, tBuOH, 80-120°C) base_screen->solvent_temp No Improvement solvent_temp->check_yield Improvement precatalyst Switch to Pre-catalyst (e.g., XPhos Pd G3) solvent_temp->precatalyst No Improvement precatalyst->check_yield Improvement

Caption: A logical workflow for optimizing difficult amination reactions.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inefficient oxidative addition or catalyst deactivation.

    • Solution: Switch to a more electron-rich, bulkier ligand (e.g., from XPhos to RuPhos or a BrettPhos-type ligand). Consider using a palladium precatalyst which can be more efficient at generating the active Pd(0) species. Ensure all reagents and solvents are strictly anhydrous and the system is free of oxygen.

  • Hydrodehalogenation (Ar-Cl → Ar-H):

    • Cause: A side reaction where the aryl halide is reduced. This can be promoted by moisture or an unsuitable base/ligand combination.

    • Solution: Rigorously dry all reagents and solvents. Sometimes switching to a weaker base like K₃PO₄ can mitigate this side reaction.

  • Substrate Decomposition:

    • Cause: The substrate may be sensitive to the strong base (NaOtBu) or high temperature.

    • Solution: Switch to a weaker base (Cs₂CO₃, K₃PO₄) and/or lower the reaction temperature. This will likely require a longer reaction time or a more active catalyst system.

Data Summary: Literature Precedents

The following table summarizes selected conditions for the Buchwald-Hartwig amination on various heterocyclic substrates, providing a reference for condition selection.

Aryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux94
Aryl BromideAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110High
2-BromotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuDioxane8099
Aryl MesylateArylaminePd(OAc)₂ / CM-phosK₃PO₄t-AmylOH110>90
Enol TriflateAmidePd₂(dba)₃ / XantphosCs₂CO₃DioxaneRTHigh

Data compiled from references[6][9][10][11][12]. This table is illustrative; specific naphthyridine yields will vary.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminonaphthyridines. Success with these challenging, electron-deficient substrates requires a rational approach to reaction design, focusing on the selection of a highly active catalyst system composed of a palladium source and a bulky, electron-rich ligand. By starting with a robust general protocol and applying systematic optimization, researchers can efficiently access a wide range of valuable aminonaphthyridine building blocks for drug discovery and materials science.

References

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Research With Rutgers. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Nolan Group, University of St Andrews. [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. OUCI. [Link]

  • Buchwald-Hartwig coupling. YouTube. [Link]

  • Palladium-Catalyzed C–N Cross-Coupling of NH-Heteroarenes and Quaternary Ammonium Salts via C–N Bond Cleavage. ResearchGate. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Rutgers University. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Streamlining the synthesis of chemical drugs via palladium-catalysed C–N coupling. ResearchGate. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides. Organic Chemistry Portal. [Link]

  • Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. PMC. [Link]

Sources

Method

Application Note: Late-Stage Functionalization of Nitro-Naphthyridine Scaffolds

Abstract The naphthyridine scaffold—specifically the 1,5- and 1,8- isomers—represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, antibacterials, and antivirals....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The naphthyridine scaffold—specifically the 1,5- and 1,8- isomers—represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, antibacterials, and antivirals.[1][2] However, its electron-deficient nature and poor solubility often hinder late-stage diversification. This guide details strategic protocols for functionalizing nitro-naphthyridines , utilizing the nitro group not merely as a precursor to amines, but as an electronic "switch" to enable regioselective Nucleophilic Aromatic Substitution (


) and directed C-H activation.

Part 1: The Strategic Logic (The "Why" and "How")

The Electronic Landscape

Naphthyridines are


-deficient heteroaromatic systems. The addition of a nitro (

) group exacerbates this electron deficiency, creating specific "hotspots" for nucleophilic attack.
  • The "Switch" Concept: In a late-stage setting, you rarely want to build the ring from scratch. Instead, we use the nitro group's strong electron-withdrawing nature (EWG) to activate orthogonal positions (ortho/para) for substitution.[3]

  • The "Anchor" Concept: Alternatively, the nitro group serves as a masked "anchor" (amine) for coupling reactions (amides, ureas) after the scaffold has been diversified elsewhere.

Decision Tree: Selecting Your Pathway

Before starting wet chemistry, analyze your scaffold against this logic map to prevent regioselectivity errors.

Naphthyridine_Logic Start Nitro-Naphthyridine Scaffold Decision Target Diversity? Start->Decision Path_A Path A: Scaffold Decoration (S_NAr) Decision->Path_A Need to add R-groups to ring? Path_B Path B: Linker Installation (Reduction) Decision->Path_B Need to attach to another protein/drug? Path_C Path C: Core Modification (C-H Activation) Decision->Path_C Need to expand core geometry? Action_A Displace Halogen ortho/para to Nitro Group Path_A->Action_A Action_B Chemoselective Reduction to Amine Path_B->Action_B Action_C Nitro-Directed ortho-Arylation Path_C->Action_C Result_A Ether/Amine Library Action_A->Result_A Result_B Amide/Urea Conjugates Action_B->Result_B Result_C Biaryl Scaffolds Action_C->Result_C

Figure 1: Strategic decision tree for late-stage functionalization of nitro-naphthyridines.

Part 2: Validated Protocols

Protocol A: Regioselective Diversification

Objective: Use the nitro group to activate a leaving group (Cl, Br, F) at the ortho or para position.[3] Scope: Ideal for generating libraries of ethers or secondary amines.

Mechanistic Insight

The nitro group stabilizes the Meisenheimer complex intermediate.[4] Without the nitro group, simple naphthyridines often require harsh conditions (high heat/pressure) for


, which degrades sensitive late-stage intermediates.
Materials
  • Substrate: Chloro- or Fluoro-nitro-naphthyridine (1.0 equiv).

  • Nucleophile: Primary/Secondary amine or Alcohol (1.2–1.5 equiv).

  • Base:

    
     (for amines) or 
    
    
    
    (for alcohols).
  • Solvent: DMSO (anhydrous) or NMP. Note: DMF can decompose to dimethylamine at high heat, causing impurity issues.

Step-by-Step Procedure
  • Preparation: In a 4 mL vial, dissolve the substrate (0.1 mmol) in DMSO (1.0 mL).

  • Addition: Add Base (2.0 equiv) followed by the Nucleophile (1.2 equiv).

  • Reaction:

      • amines:* Stir at 40–60°C for 2–4 hours.

    • Alcohols: Stir at 80–100°C for 4–12 hours.

    • Monitoring: Watch for a color change (often bright yellow/orange

      
       deep red/brown). Monitor by LCMS for conversion.
      
  • Workup (Self-Validating Step):

    • Dilute with water (5 mL).

    • If precipitate forms

      
       Filter and wash (High Purity).
      
    • If no precipitate

      
       Extract with EtOAc (3x). Wash organic layer with 5% LiCl solution (removes DMSO).
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Chemoselective Nitro Reduction ("Soft" Reduction)

Objective: Reduce


 to 

without reducing the naphthyridine ring or dehalogenating the scaffold. Challenge: Standard hydrogenation (

) often reduces the electron-deficient naphthyridine ring (tetrahydro-naphthyridine formation).
Mechanistic Insight

Using single-electron transfer (SET) agents like Iron (Fe) or Tin (Sn) avoids the saturation of the aromatic ring common with catalytic hydrogenation.

Materials
  • Substrate: Nitro-naphthyridine (1.0 equiv).

  • Reductant: Iron powder (Fe, 325 mesh, 5.0 equiv).

  • Additive: Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Solvent: Ethanol/Water (4:1 ratio).

Step-by-Step Procedure
  • Setup: Suspend substrate in EtOH/Water (0.1 M concentration).

  • Activation: Add

    
     and Fe powder.
    
  • Reflux: Heat to 70–80°C with vigorous stirring (essential to keep Fe suspended).

  • Monitoring: Reaction is usually fast (30–90 mins). Monitor LCMS for [M-30] (Nitroso) and [M-14] (Hydroxylamine) intermediates ensuring full conversion to [M-30] (Amine).

  • Filtration (Critical): Filter hot through a Celite pad to remove iron sludge. Wash with hot EtOH.

  • Isolation: Concentrate filtrate. Partition between EtOAc and sat.

    
    .
    

Comparison of Reduction Methods:

MethodSelectivity (Ring)Halogen ToleranceWorkup DifficultyRecommendation

Poor (Reduces Ring)Poor (Dehalogenates)Easy (Filter)Avoid for LSF

ExcellentGoodHard (Emulsions)Use for small scale

Excellent Excellent Medium Standard Protocol

GoodModerateEasyAlternative

Part 3: Advanced Workflow Visualization

The following diagram illustrates the integrated workflow for a library synthesis campaign using a nitro-naphthyridine core.

Workflow Input Crude Nitro-Naphthyridine (Halogenated) Step1 Step 1: S_NAr (DMSO, K2CO3, 60°C) Input->Step1 QC1 QC Check: LCMS (Displacement) Step1->QC1 QC1->Step1 Incomplete (Increase Temp) Step2 Step 2: Fe Reduction (EtOH/H2O, 80°C) QC1->Step2 Pass QC2 QC Check: Ring Intact? Step2->QC2 QC2->Step2 Fail (Switch to SnCl2) Step3 Step 3: Amide Coupling (R-COOH, HATU) QC2->Step3 Pass Final Final Library Candidate Step3->Final

Figure 2: Integrated workflow for sequential functionalization.

References

  • Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Biomedicines (via PMC), 2021.

    • Context: Comprehensive review of 1,5-naphthyridine reactivity and medicinal chemistry applic
  • Neustadt, B. R. "Nucleophilic Aromatic Substitution of 1,5-Naphthyridines." Tetrahedron Letters, 1994. (Foundational reference for on this scaffold).
  • Setamdideh, D. et al. "Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines..."[5] Asian Journal of Chemistry, 2012.

    • Context: Protocols for chemoselective reduction using borohydride/metal systems, relevant for avoiding ring reduction.[6][7]

  • Fan, Z. et al. "Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold."[8][9] Journal of the American Chemical Society, 2025 (Early Access).[8]

    • Context: Recent advances in C-H activation logic applicable to fused ring systems.
  • BenchChem Protocols. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines."

    • Context: Standardized industrial protocols for nitro reduction.

Sources

Application

Preparation of DNA-Intercalating Agents Using Naphthyridine Precursors

An Application Note and Protocol Guide for Researchers Abstract The naphthyridine scaffold is a privileged heterocyclic framework in medicinal chemistry, renowned for its diverse biological activities, including antimicr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The naphthyridine scaffold is a privileged heterocyclic framework in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] A key mechanism of action for many bioactive naphthyridine derivatives is their ability to intercalate into the DNA double helix, disrupting DNA replication and transcription processes, which is a cornerstone of many anticancer therapies.[6][7] This application note provides a comprehensive guide for the synthesis and characterization of DNA-intercalating agents derived from naphthyridine precursors. It combines detailed, field-proven protocols with the underlying scientific rationale, guiding researchers through the process from molecular design and synthesis to the biophysical evaluation of DNA binding. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction

The Naphthyridine Scaffold in Medicinal Chemistry

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a system of two fused pyridine rings. The six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) offer a versatile structural foundation for medicinal chemists to explore.[8] The planarity of the aromatic system and the strategic placement of nitrogen atoms for hydrogen bonding make naphthyridine derivatives ideal candidates for interacting with biological macromolecules.[9] Their broad spectrum of activity has established them as potent scaffolds in therapeutic research.[4][5]

DNA Intercalation as a Therapeutic Strategy

DNA intercalation is a mode of interaction where a molecule, typically a planar polycyclic aromatic system, inserts itself between the base pairs of the DNA double helix.[10] This insertion causes a significant distortion of the DNA structure, unwinding the helix and increasing its length.[10] The consequences of this structural perturbation are profound, leading to the inhibition of key cellular processes such as DNA replication and transcription by preventing the proper functioning of enzymes like DNA polymerases and topoisomerases.[11] This disruption of fundamental cellular machinery is a highly effective strategy for inducing cytotoxicity in rapidly proliferating cancer cells.[12]

Naphthyridines as DNA-Intercalating Agents

The inherent planarity and aromaticity of the naphthyridine core make it an excellent platform for designing DNA intercalators. By extending the polycyclic system and introducing specific side chains, the affinity and selectivity of these compounds for DNA can be finely tuned. For example, pentacyclic benzo[b]isoquino[2,3-h]-naphthyridines have been synthesized and shown to bind preferentially to specific DNA sequences.[13] Furthermore, some 1,8-naphthyridine derivatives have been identified as potent inhibitors of DNA topoisomerase II, an essential enzyme in managing DNA topology, highlighting their therapeutic potential as anticancer agents.[7]

Rationale and Design Principles

The design of an effective DNA intercalator from a naphthyridine precursor hinges on several key principles:

  • Planar Aromatic Surface: A large, flat aromatic surface area is essential to maximize π-π stacking interactions with the DNA base pairs. This is often achieved by fusing additional aromatic rings to the initial naphthyridine core.

  • Side Chains: Positively charged or hydrogen-bonding side chains are frequently incorporated. These groups can interact with the negatively charged phosphate backbone or the grooves of the DNA helix, enhancing binding affinity and providing sequence selectivity.

  • Solubility: Aqueous solubility is a critical factor for biological testing and eventual therapeutic use. Side chains can be modified to modulate the compound's solubility profile.

The overall process from conceptual design to validation is a multi-stage endeavor, as illustrated in the workflow below.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Biophysical Evaluation A Naphthyridine Precursor Selection B Multi-step Synthesis of Planar Core A->B C Side Chain Functionalization B->C D Purification (Chromatography, Recrystallization) C->D E Structural Elucidation (NMR, MS) D->E Purified Compound F Purity Assessment (HPLC) E->F G Initial DNA Binding Screen (UV-Vis) F->G Characterized Compound H Binding Mode Analysis (Viscosity, CD) G->H I Affinity & Stability (Fluorescence, Tm) H->I J Biological Activity (Cytotoxicity Assays) I->J

Caption: Workflow from synthesis to biological evaluation.

Synthetic Protocol: Benzo[b]isoquino[2,3-h]-naphthyridine

This protocol describes the synthesis of a pentacyclic naphthyridine derivative, a class of compounds shown to exhibit DNA binding properties.[13] The key step is a convergent one-pot imine condensation followed by a hetero-Diels-Alder reaction.

Materials and Reagents
  • 2-Amino-1,8-naphthyridine

  • Substituted Benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • 2-Tetralone

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene, Anhydrous

  • Ethanol

  • Dichloromethane (DCM)

  • Hexanes

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer/hotplate

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-amino-1,8-naphthyridine (1.0 eq), the substituted benzaldehyde (1.1 eq), 2-tetralone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Rationale: This one-pot setup allows for the sequential formation of the imine and subsequent cycloaddition without isolating intermediates, improving efficiency. The Dean-Stark trap is crucial for removing water generated during imine formation, driving the equilibrium towards the product.

  • Reaction Execution: Add 100 mL of anhydrous toluene to the flask. Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM:Ethanol (95:5) mobile phase. The reaction is typically complete within 12-24 hours.

    • Rationale: Refluxing in toluene provides the necessary thermal energy for both the imine condensation and the hetero-Diels-Alder reaction. Anhydrous conditions are maintained to prevent hydrolysis of the imine intermediate.

  • Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. Dissolve the resulting crude residue in 100 mL of DCM.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate, gradually increasing the polarity. Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent.

    • Rationale: Column chromatography is essential for separating the desired pentacyclic product from unreacted starting materials, side products, and the catalyst.

  • Final Product: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzo[b]isoquino[2,3-h]-naphthyridine derivative. Dry the product under vacuum.

Characterization of Synthesized Compounds

Before proceeding to biological assays, rigorous characterization is mandatory to confirm the structure and purity of the synthesized agent.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, ensuring all expected protons and carbons are present and in the correct chemical environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Protocols for Evaluating DNA Intercalation

A suite of biophysical techniques is required to confirm and characterize the interaction between the synthesized naphthyridine derivative and DNA. Calf Thymus DNA (ct-DNA) is commonly used for these initial studies.

G cluster_0 Primary Evidence of Interaction cluster_1 Elucidation of Binding Mode A Synthesized Naphthyridine Compound (Purity >95%) B UV-Vis Titration A->B C Fluorescence Spectroscopy A->C D Thermal Denaturation (Tm) A->D E Viscosity Measurement A->E F Circular Dichroism (CD) A->F G Binding Constant (Kb) Binding Stoichiometry (n) B->G C->G H Thermodynamic Stability (ΔTm) D->H I Evidence of Intercalation (Increased Viscosity) E->I J DNA Conformational Changes F->J

Caption: Workflow for biophysical characterization of DNA binding.
UV-Visible Spectrophotometry

This is the primary technique to monitor the interaction between the compound and DNA. Intercalation typically results in changes to the compound's absorption spectrum.[14]

  • Protocol:

    • Prepare a stock solution of the naphthyridine compound in a suitable buffer (e.g., Tris-HCl).

    • Place a fixed concentration of the compound in a quartz cuvette.

    • Record the initial absorption spectrum (typically 200-500 nm).

    • Incrementally add small aliquots of a concentrated ct-DNA stock solution to the cuvette.

    • Record the absorption spectrum after each addition and equilibration.

  • Expected Result: Intercalation often leads to hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift, to a longer wavelength) in the absorption maxima of the compound.[14][15]

DNA Thermal Denaturation (Tm) Studies

The melting temperature (Tm) is the temperature at which 50% of double-stranded DNA dissociates into single strands. Intercalators stabilize the double helix, leading to an increase in Tm.[14]

  • Protocol:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Prepare two samples: one with ct-DNA alone and another with ct-DNA plus the naphthyridine compound.

    • Monitor the absorbance at 260 nm while gradually increasing the temperature (e.g., from 25 °C to 95 °C at a rate of 1 °C/min).

    • The Tm is the midpoint of the resulting sigmoidal curve.

  • Expected Result: A significant increase in Tm (ΔTm > 5 °C) is strong evidence of intercalation and stabilization of the DNA duplex.[13][15][16]

Viscosity Measurements

Viscometry provides definitive evidence for the classical intercalation binding mode. Because intercalation lengthens and unwinds the DNA helix, it increases the viscosity of the DNA solution.[11]

  • Protocol:

    • Measure the flow time of a buffered ct-DNA solution using a viscometer submerged in a constant temperature water bath.

    • Add increasing amounts of the naphthyridine compound to the DNA solution and measure the flow time after each addition.

    • Calculate the relative specific viscosity (η/η₀)¹ᐟ³ versus the binding ratio [Compound]/[DNA].

  • Expected Result: A clear increase in the relative viscosity of the DNA solution upon addition of the compound is a hallmark of an intercalative binding mode.[11]

Data Analysis and Interpretation

The data from biophysical experiments must be analyzed quantitatively to determine the strength and nature of the interaction.

Calculating the Binding Constant (Kb)

From UV-Vis titration data, the intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.[14] A higher Kb value indicates a stronger binding affinity.

Interpreting Experimental Results

The collective evidence from multiple assays is used to build a comprehensive picture of the DNA interaction. The table below summarizes typical results for a potent naphthyridine-based intercalator.

ParameterTechniqueTypical Result for IntercalatorInterpretation
Spectral Shift UV-Vis SpectroscopyHypochromism & Bathochromic ShiftStrong π-stacking interaction between compound and DNA bases.[14]
Binding Constant (Kb) UV-Vis / Fluorescence10⁵ - 10⁷ M⁻¹High-affinity binding to the DNA helix.
ΔTm Thermal Denaturation+5 to +15 °CSignificant stabilization of the DNA double helix.[15]
Relative Viscosity ViscometryMonotonic IncreaseLengthening of the DNA helix, characteristic of intercalation.[11]
CD Spectra Circular DichroismPerturbations in DNA bands & induced CD bandsConformational changes in DNA upon compound binding.[14]

Conclusion and Future Perspectives

The naphthyridine scaffold serves as a powerful and versatile starting point for the development of novel DNA-intercalating agents. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to design, prepare, and validate new compounds with potential therapeutic applications. By systematically applying these methodologies, scientists can elucidate structure-activity relationships and rationally design next-generation DNA-targeting drugs. Future work may focus on developing naphthyridine derivatives with enhanced sequence selectivity or dual-action capabilities, combining intercalation with other mechanisms like enzyme inhibition to create more potent and targeted anticancer agents.

References

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry.
  • Gulea, M., et al. (2005). Synthesis and DNA binding properties of novel benzo[b]isoquino[2,3-h]-naphthyridines. Organic & Biomolecular Chemistry.
  • Yamamoto, K., et al. (Year not specified). Thermodynamic characterization of the binding of naphthyridine derivatives to cytosine in an AP site-containing DNA duplex. Source not specified.
  • Kosiha, D., et al. (Year not specified). Spectroscopic investigations on DNA binding profile of two new naphthyridine carboxamides and their application as turn-onfluorescent. IR@NIAB.
  • Anonymous. (2025). Advances in the chemistry and therapeutic potential of[1][2]-naphthyridines: A review. Journal of the Indian Chemical Society. Available at:

  • Nakano, S., et al. (2025). Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. PMC.
  • Al-Tel, T. H. (Year not specified). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry.
  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry.
  • Anonymous. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research.
  • Anonymous. (2025). 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review. ResearchGate.
  • Anonymous. (2025). The Synthesis and Characterization of DNA Intercalator 3: A Technical Guide. Benchchem.
  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • Madaan, A., et al. (2025). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate.
  • Kamal, A., et al. (Year not specified). Design and synthesis of DNA-intercalative naphthalimide-benzothiazole/cinnamide derivatives: cytotoxicity evaluation and topoisomerase-IIα inhibition. NIH.
  • de Andrade, P. B., et al. (2009). Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends. MDPI.
  • Lesiak, A., et al. (2022). Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability and Anticancer Activity. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for SnAr substitutions on naphthyridines

Ticket ID: NAP-SNAR-OPT-001 Subject: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution ( ) on Naphthyridines Status: Open Assigned Specialist: Senior Application Scientist Core Directive: The Thermal...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NAP-SNAR-OPT-001
Subject: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution ( ) on Naphthyridines
Status: Open
Assigned Specialist: Senior Application Scientist

Core Directive: The Thermal Landscape

Welcome to the Naphthyridine Chemistry Support Hub. You are likely here because your standard pyridine protocols are failing on the naphthyridine scaffold.

The Central Conflict: Naphthyridines are "doubly deficient" compared to quinolines or pyridines, theoretically making them highly reactive to nucleophiles. However, this electron deficiency also lowers the energy barrier for decomposition and polymerization (tar formation).

The Temperature Paradox:

  • Too Low (< 60°C): The activation energy (

    
    ) to disrupt the aromaticity and form the Meisenheimer complex is not met, especially with poor leaving groups (Cl, Br).
    
  • Too High (> 140°C): Naphthyridines are prone to oxidative degradation and "halogen dance" side reactions. Furthermore, high temperatures in polar aprotic solvents (DMSO/DMF) can lead to solvent decomposition or runaway exotherms.

Your goal is to find the "Goldilocks Zone" —typically between 80°C and 120°C for standard substitutions, but this varies strictly by isomer and leaving group.

Critical Parameters & Data

Before troubleshooting, verify your baseline conditions against this reference matrix.

Table 1: Solvent & Temperature Compatibility Matrix
SolventBoiling Point (°C)Recommended RangeProsCons
DMF 15380–120Standard for SnAr; good solubility.Decomposes to dimethylamine at reflux (nucleophile competition).
DMSO 18980–130Accelerates rate by solvating cations (leaving anions "naked").Difficult to remove; risk of violent decomposition >140°C with halides.
NMP 202100–150High thermal stability; excellent for stubborn substrates.Toxicity issues; hard to remove during workup.
PEG-400 >250100–120"Green" alternative; recyclable.High viscosity; workup requires specific extraction protocols.
THF 66Reflux (66)Kinetic control; good for highly activated positions.Often too low boiling for unactivated positions.
Table 2: Leaving Group Reactivity (SnAr Specific)
Leaving GroupReactivity RankOptimal Temp (Approx)Notes
-F 1 (Fastest)RT – 60°CHigh electronegativity stabilizes the Meisenheimer intermediate.
-Cl 280 – 120°CMost common commercial starting material.
-Br 3100 – 140°COften slower than Cl in SnAr; prone to metal-catalyzed side reactions.
-OMe/SO₂R Variable100°C+Sulfones are excellent; Methoxy requires high T or acid catalysis.

Troubleshooting Guides (Symptom-Based)

Ticket #001: "I have 0% conversion after 24 hours."

Diagnosis: The reaction is kinetically trapped. The nucleophile cannot overcome the aromaticity barrier to form the transition state.

Troubleshooting Steps:

  • Solvent Switch: If using THF or Dioxane, switch to DMSO . The high dielectric constant of DMSO separates the ion pair of your nucleophile (e.g., NaH + Amine

    
     Na
    
    
    
    + Nuc
    
    
    ), making the nucleophile significantly more aggressive [1].
  • Base Activation: Ensure you are deprotonating the nucleophile before addition if it is a weak amine or alcohol. Use NaH or LiHMDS at 0°C, then add the naphthyridine.

  • Microwave Irradiation: Instead of oil bath heating, use a microwave reactor. Try 120°C for 20 minutes . The rapid dielectric heating often overcomes the activation barrier without the long thermal exposure that leads to degradation.

Ticket #002: "I see multiple spots (Regioselectivity Loss)."

Diagnosis: You are operating under Thermodynamic Control rather than Kinetic Control .

  • Scenario: You have a 2,7-dichloro-1,8-naphthyridine. You want to substitute at C-2, but you are getting a mixture of C-2, C-7, and bis-substituted products.

The Mechanism: At high temperatures, the reaction becomes reversible or fast enough to attack less electrophilic positions. Electron-Donating Groups (EDGs) installed during the first substitution can also deactivate the ring, but if the temperature is too high, the second attack still occurs.

Troubleshooting Steps:

  • Lower Temperature: Drop reaction temperature by 30°C.

  • Stoichiometry Control: Use exactly 0.95 equivalents of the nucleophile. Starve the reaction to prevent double substitution.

  • The "HPMC" Method: Recent data suggests conducting SnAr in aqueous media with Hydroxypropyl Methylcellulose (HPMC) can improve regioselectivity due to hydrophobic effects shielding certain positions [2].

Ticket #003: "The reaction turned into black tar."

Diagnosis: Oxidative polymerization or solvent decomposition. Naphthyridines are nitrogen-rich and can form N-oxides or radical species at high T in the presence of oxygen.

Troubleshooting Steps:

  • Degas Rigorously: Sparge the solvent with Argon for 15 minutes before adding reagents.

  • Temperature Cap: Do not exceed 140°C in DMSO. Above this, DMSO can act as an oxidant (Swern-type decomposition), destroying your starting material.

  • Scavenger Additive: Add a radical scavenger like BHT (butylated hydroxytoluene) in catalytic amounts if you suspect radical polymerization is the culprit.

Optimization Protocol & Workflow

Do not guess. Use this iterative logic loop to determine the optimal temperature for your specific naphthyridine isomer.

Experimental Workflow: The "T-Step" Method
  • Screen 1 (RT): Set up the reaction at 25°C in DMSO. Monitor by LCMS at T=1hr.

    • Result A: >50% Conv.[1]

      
      Stop.  You have a highly activated system (likely F-leaving group or 2,4-position).
      
    • Result B: <5% Conv.

      
       Proceed to Step 2.
      
  • Screen 2 (The Ramp): Heat to 80°C. Monitor at T=2hr.

    • Check: Is the "Tar" baseline increasing on LCMS UV trace?

  • Screen 3 (The Push): If clean but slow, increase to 120°C.

    • Critical: If conversion stalls at 50% despite heating, add more Base , not more heat. The base may have been consumed by neutralizing HCl/HBr byproducts.

Visual Logic: Temperature Optimization Loop

SnAr_Optimization Start Start: Naphthyridine + Nucleophile (Solvent: DMSO/DMF) Check_RT Step 1: Stir at 25°C for 1 hr Check LCMS Start->Check_RT Decision_RT Conversion? Check_RT->Decision_RT Heat_80 Step 2: Heat to 80°C (2 hours) Decision_RT->Heat_80 No Reaction Success Isolate Product (Kinetic Control) Decision_RT->Success High Conv. Decision_80 Conversion > 20%? Heat_80->Decision_80 Heat_120 Step 3: Heat to 120°C (Max Limit) Decision_80->Heat_120 Slow/No Conv. Decision_80->Success Good Conv. Check_Tar Check Purity/Tar Formation Heat_120->Check_Tar Check_Tar->Success Clean Conv. Failure Change Strategy: Switch LG to F or use Pd-Catalysis Check_Tar->Failure Decomposition

Figure 1: Decision logic for thermal optimization of SnAr reactions. Note the "Hard Stop" at 120°C before changing chemical strategy (e.g., changing leaving group).

References

  • BenchChem Technical Support. (2025).[2] Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem Knowledge Base. Link

  • Kuttruff, C. A., et al. (2021).[3] Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[3] Green Chemistry.[1][3] Link

  • Australian Journal of Chemistry. (1986). Nucleophilic-Substitution Reactions in Benzo[c][1,8]naphthyridines. CSIRO Publishing. Link

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SnAr).[4]Link

Sources

Optimization

HPLC method development for separating naphthyridine isomers

Current Status: Operational Topic: HPLC Method Development for Naphthyridine Isomers Ticket Priority: High (Structural Isomer Resolution) Introduction: The Naphthyridine Challenge Welcome to the technical guide for separ...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: HPLC Method Development for Naphthyridine Isomers Ticket Priority: High (Structural Isomer Resolution)

Introduction: The Naphthyridine Challenge

Welcome to the technical guide for separating naphthyridine isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine).

These compounds present a "perfect storm" for HPLC method development:

  • Structural Similarity: They differ only by the position of the nitrogen atoms in the fused ring system, making them difficult to resolve on hydrophobicity alone.

  • Basicity: With pKa values typically between 2.9 and 3.5 [1], they are weak bases. At neutral pH, they can interact with residual silanols on silica columns, leading to severe peak tailing.

  • Polarity: The dual nitrogen atoms increase polarity compared to naphthalene, often requiring high aqueous content or HILIC modes for adequate retention.

This guide moves beyond standard protocols to address the specific mechanistic behaviors of these diazanaphthalenes.

Module 1: Method Development Strategy

Q: Where do I start my column screening for these isomers?

A: Do not start with a standard C18 column at neutral pH. You will likely encounter co-elution and tailing.

For naphthyridines, you must exploit pH-dependent ionization and pi-pi interactions .

The Protocol: High-pH Scouting

Naphthyridines are neutral at high pH (pH > pKa + 2). Operating at pH 10 eliminates the positive charge on the nitrogen, preventing ion-exchange interactions with silanols and increasing hydrophobic retention.

Recommended Column Chemistry:

  • Primary Choice: High-pH stable C18 (e.g., Hybrid Silica like XBridge or Gemini). These allow operation at pH 10-11.[1]

  • Secondary Choice (For Selectivity): Phenyl-Hexyl or Biphenyl. These phases engage in pi-pi stacking with the aromatic naphthyridine ring, often providing better isomer selectivity than C18.

Step-by-Step Scouting Protocol:

ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Ensures analyte is neutral (pKa ~3 < pH 10).
Mobile Phase B MethanolPromotes pi-pi interactions better than Acetonitrile.
Gradient 5% to 60% B over 20 minNaphthyridines are relatively polar; high %B is rarely needed.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.
Temperature 30°CKeep low to maximize pi-pi interaction strength.
Visualizing the Workflow

The following logic tree guides your initial decisions based on analyte properties.

MethodDev Start Start: Naphthyridine Mixture Check_pKa Check pKa (Typically ~3.0) Start->Check_pKa Select_Strategy Select pH Strategy Check_pKa->Select_Strategy High_pH High pH (pH 10) (Recommended) Select_Strategy->High_pH Robustness Low_pH Low pH (pH 2.5) (Alternative) Select_Strategy->Low_pH Mass Spec Limits Col_High Column: Hybrid C18 (e.g., XBridge, Gemini) High_pH->Col_High Col_Low Column: C18 or PFP (Requires Ion Pairing?) Low_pH->Col_Low Selectivity_Check Check Resolution (Rs) Col_High->Selectivity_Check Col_Low->Selectivity_Check Good_Res Optimize Gradient Selectivity_Check->Good_Res Rs > 1.5 Bad_Res Switch Organic Modifier (MeOH <-> ACN) Selectivity_Check->Bad_Res Co-elution

Figure 1: Decision matrix for initiating naphthyridine method development, prioritizing pH control.

Module 2: Troubleshooting Peak Shape

Q: Why are my peaks tailing (Tailing Factor > 1.5)?

A: This is the "Silanol Effect."

Even on modern "base-deactivated" columns, residual silanols (Si-OH) exist.

  • The Mechanism: At neutral pH (pH 6-7), silanols are deprotonated (Si-O⁻). Naphthyridines (pKa ~3) are mostly neutral, but a small fraction remains protonated (BH⁺). The attraction between Si-O⁻ and BH⁺ causes a "drag" on the peak, resulting in a tail.

Diagnostic Table:

SymptomProbable CauseCorrective Action
Tailing at pH 7 Silanol interactionIncrease pH to 10 (suppress protonation of analyte) OR Decrease pH to 2.5 (suppress ionization of silanol).
Fronting Column OverloadDilute sample or inject smaller volume. Naphthyridines have low solubility in water.
Broad Peaks DewettingIf using 100% aqueous start on a standard C18, the phase may collapse. Use a "AQ" type column or ensure 5% organic is present.
Q: I cannot use High pH buffers. What is the alternative?

A: Use Ion-Pairing or Chaotropic Salts at Low pH. If you must run at acidic pH (e.g., 0.1% Formic Acid), the silanols are neutral, but the naphthyridine is fully protonated (positively charged). It will elute very quickly (low retention).

  • Solution: Add 10-20 mM Sodium Perchlorate (NaClO₄) or use TFA (Trifluoroacetic acid) instead of Formic Acid. The chaotropic anions (ClO₄⁻ or TFA⁻) form ion pairs with the protonated naphthyridine, increasing retention and masking silanol interactions [2].

Module 3: Resolution & Selectivity

Q: 1,5- and 1,6-naphthyridine are co-eluting. How do I separate them?

A: You need to alter the Selectivity (


) , not just the efficiency (

).

Structural isomers have identical masses and similar hydrophobicities. Separation relies on subtle differences in electron density and dipole moments.

Tactics for Isomer Resolution:

  • The Methanol Effect:

    • Acetonitrile (ACN) is a dipole-dipole solvent.

    • Methanol (MeOH) is a protic solvent.

    • Action: If co-elution occurs in ACN, switch to MeOH. The hydrogen bonding capability of MeOH often discriminates between the position of the nitrogens in the ring [3].

  • Pi-Pi Interactions (Phenyl Phases):

    • C18 columns separate based on hydrophobicity (dispersive forces).

    • Phenyl-Hexyl or Biphenyl columns engage in pi-pi stacking.

    • Mechanism:[2] The electron-deficient nature of the naphthyridine ring (due to the electronegative nitrogens) interacts strongly with the pi-electrons of a phenyl stationary phase. The position of the nitrogen affects the ring's electron distribution, leading to different retention times on phenyl phases compared to C18.

  • Temperature Tuning:

    • Low temperature (15-25°C) enhances pi-pi interactions.

    • High temperature (40-60°C) reduces them.

    • Action: Run a temperature gradient. Often, isomers resolve better at lower temperatures on Phenyl columns.

Module 4: Reproducibility & Robustness

Q: My retention times are drifting. What is happening?

A: Naphthyridines are sensitive to small changes in pH when the pH is near their pKa.

  • The Risk Zone: pH 2.5 to 3.5.

  • Since the pKa of 1,5-naphthyridine is ~2.9, operating at pH 3.0 means small fluctuations in buffer preparation will drastically change the ratio of ionized vs. neutral species, shifting retention times.

  • The Fix: Work at least 2 pH units away from the pKa.

    • Safe Zone A: pH < 1.0 (Not practical for most columns).

    • Safe Zone B: pH > 5.0 (Ideally pH 10).

Buffer Preparation Protocol (Ammonium Bicarbonate, pH 10):

  • Weigh 790 mg Ammonium Bicarbonate.

  • Dissolve in 1 L HPLC-grade water (10 mM).

  • Adjust pH to 10.0 using Ammonium Hydroxide (do not use NaOH/KOH as they are non-volatile and can damage silica at high pH).

  • Filter through 0.22 µm membrane.

  • Note: Prepare fresh daily. Bicarbonate buffers lose CO₂ and pH can shift over 24 hours.

References

  • Brown, D. J. (2008). The Naphthyridines. Chemistry of Heterocyclic Compounds. Wiley. (Definitive source on physical properties including pKa values of ~2.9-3.4 for simple naphthyridines).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on solvent selectivity and the "Methanol Effect" for isomers).
  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds. Application Note. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Bioassay Validation for Naphthyridine-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted oncology, naphthyridine-based kinase inhibitors have emerged as a promising class of therapeutics, demonstrating potent and sel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted oncology, naphthyridine-based kinase inhibitors have emerged as a promising class of therapeutics, demonstrating potent and selective activity against a range of kinases implicated in cancer progression.[1][2] However, the journey from a promising chemical scaffold to a clinically validated drug is paved with rigorous bioanalytical validation. This guide provides a comprehensive framework for establishing robust and reliable bioassay validation standards for this specific class of compounds, drawing upon field-proven insights and authoritative regulatory principles.

The Criticality of Context: Biochemical vs. Cellular Assays

The initial step in validating a naphthyridine-based kinase inhibitor is to characterize its activity in both biochemical and cellular contexts. These two approaches provide complementary information, and understanding their respective strengths and limitations is paramount for making informed decisions in a drug discovery program.[3]

Biochemical assays, which measure the direct interaction between the inhibitor and its purified kinase target, are invaluable for determining intrinsic potency (e.g., IC50 or Ki) and mechanism of action.[4] They offer a high degree of control and are readily adaptable to high-throughput screening.[5] In contrast, cell-based assays provide a more physiologically relevant assessment of an inhibitor's efficacy by evaluating its activity within the complex intracellular environment.[6] Factors such as cell permeability, off-target effects, and engagement of downstream signaling pathways can only be adequately assessed in a cellular context.[7]

Comparison of Key Bioassay Formats for Naphthyridine-Based Kinase Inhibitors

Assay FormatPrincipleKey AdvantagesKey ConsiderationsBest Suited For
Biochemical Assays
ADP-Glo™ Kinase Assay Measures kinase activity by quantifying the amount of ADP produced in a kinase reaction through a luminescent signal.[8]Universal for any ADP-generating enzyme; high sensitivity and dynamic range; tolerant to high ATP concentrations.[9]Two-step process; potential for interference from compounds that affect luciferase.[10]Primary screening, IC50 determination, mechanism of action studies.
Radiometric Assays (e.g., [³²P]-ATP) Measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[11]Considered the "gold standard" for direct measurement of kinase activity; high sensitivity.[4]Requires handling of radioactive materials; generates radioactive waste; not easily amenable to high-throughput screening.Orthogonal validation of hits from primary screens; detailed kinetic studies.
HTRF® (Homogeneous Time-Resolved Fluorescence) A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay that measures the phosphorylation of a substrate by a kinase.[12]Homogeneous (no-wash) format; robust and suitable for high-throughput screening; can be used with various substrates.[13]Potential for interference from fluorescent compounds or light scattering.[10]High-throughput screening, selectivity profiling.
Cell-Based Assays
NanoBRET™ Target Engagement Assay Measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[14]Quantifies target engagement in a physiological context; can determine intracellular affinity and residence time.[15]Requires genetic modification of cells to express the fusion protein; tracer displacement format.Validating target engagement in cells; lead optimization.
Cellular Phosphorylation Assays (e.g., Western Blot, In-Cell Western, ELISA) Measures the phosphorylation status of a downstream substrate of the target kinase in response to inhibitor treatment.[16]Directly assesses the functional consequence of kinase inhibition in a cellular pathway; can be highly specific.Can be lower throughput; requires specific and validated phospho-antibodies; indirect measure of target engagement.Confirming mechanism of action in a cellular context; pharmacodynamic biomarker development.
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®) Measures the effect of the inhibitor on cell growth and viability.Provides a holistic view of the inhibitor's anti-cancer activity; simple and high-throughput.Not target-specific; can be influenced by off-target effects or general cytotoxicity.Assessing overall anti-proliferative activity; initial screening in disease-relevant cell lines.

Foundational Pillars of Bioassay Validation

A robust bioassay validation plan is built on the principles of scientific integrity and adherence to regulatory guidelines. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidance on bioanalytical method validation, which serves as the bedrock for ensuring data quality and reliability.[16][17]

The Workflow of Comprehensive Bioassay Validation

Caption: A generalized workflow for the validation of a naphthyridine-based kinase inhibitor.

Delving into the Details: Experimental Protocols

The following are generalized protocols for key bioassays. Researchers should optimize these protocols for their specific kinase of interest and naphthyridine-based inhibitor.

Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a naphthyridine-based inhibitor against a purified kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • Naphthyridine-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate-reading luminometer

Procedure: [7]

  • Prepare Reagents:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a serial dilution of the naphthyridine inhibitor in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction:

    • Add 5 µL of the inhibitor dilutions or vehicle control to the wells of the 384-well plate.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

Objective: To quantify the binding of a naphthyridine-based inhibitor to its target kinase in living cells.

Materials:

  • HEK293 cells transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase.

  • NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate (Promega).

  • Naphthyridine-based inhibitor stock solution.

  • White, opaque 96-well cell culture plates.

  • Luminometer capable of measuring luminescence at two wavelengths.

Procedure: [18]

  • Cell Plating:

    • Seed the NanoLuc®-kinase expressing cells into a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the naphthyridine inhibitor in Opti-MEM.

    • Add the inhibitor dilutions to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Tracer and Substrate Addition:

    • Prepare a solution containing the NanoBRET™ tracer and Nano-Glo® substrate in Opti-MEM.

    • Add this solution to the wells containing the inhibitor-treated cells.

  • Data Acquisition and Analysis:

    • Measure the luminescence at the donor (NanoLuc®) and acceptor (tracer) wavelengths.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement.

Illuminating the Path: Signaling Pathway Visualization

Understanding the signaling context in which a naphthyridine-based inhibitor acts is crucial for interpreting its biological effects. The following diagrams illustrate the signaling pathways of several kinases that are known targets of this class of inhibitors.

Casein Kinase 2 (CK2) Signaling

CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates, influencing numerous cellular processes, including cell proliferation, survival, and apoptosis.[19] Naphthyridine-based inhibitors have been developed that potently and selectively target CK2.[1]

CK2_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation CK2 CK2 CK2->AKT Phosphorylates & Activates PTEN PTEN CK2->PTEN Phosphorylates & Inhibits PTEN->PI3K Inhibits Naphthyridine_Inhibitor Naphthyridine-based CK2 Inhibitor Naphthyridine_Inhibitor->CK2 Inhibits

Caption: Simplified CK2 signaling pathway and the point of intervention for naphthyridine-based inhibitors.

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) Signaling

PIP4K2A is a lipid kinase that plays a role in regulating cellular metabolism and has been identified as a potential target in cancer.[20] Potent and selective 1,7-naphthyridine-based inhibitors of PIP4K2A have been discovered.[21][22]

PIP4K2A_Signaling PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Phosphorylates PLC PLC PI45P2->PLC PI3K PI3K PI45P2->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Signaling Calcium Signaling IP3->Ca_Signaling PKC_Activation PKC Activation DAG->PKC_Activation Naphthyridine_Inhibitor Naphthyridine-based PIP4K2A Inhibitor Naphthyridine_Inhibitor->PIP4K2A Inhibits PI345P3 PI(3,4,5)P3 PI3K->PI345P3 AKT_Signaling AKT Signaling PI345P3->AKT_Signaling

Sources

Comparative

A Comparative Analysis of Cytotoxicity: Nitro versus Amino 1,8-Naphthyridine Analogs

For Researchers, Scientists, and Drug Development Professionals The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant potential as anticancer agents. Chemical modifications to this core structure can dramatically influence its cytotoxic profile. This guide provides an in-depth, objective comparison of the cytotoxic effects of nitro-substituted versus amino-substituted 1,8-naphthyridine analogs, supported by experimental data to inform future drug design and development strategies.

The Decisive Role of the Nitro and Amino Moieties

The introduction of a nitro (NO₂) or an amino (NH₂) group to the 1,8-naphthyridine core significantly alters the molecule's electronic properties, hydrophobicity, and potential for metabolic activation, thereby impacting its interaction with biological targets and overall cytotoxicity. Generally, the cytotoxicity of nitroaromatic compounds is intrinsically linked to the bioreduction of the nitro group, a process that can lead to the formation of highly reactive and damaging intermediates. In contrast, the amino group, while also electronically modifying the scaffold, presents a different set of interactions and metabolic pathways.

Comparative Cytotoxicity: A Positional Paradigm

Recent studies on dibenzo[c,h][1][2]naphthyridin-6-ones, a class of potent topoisomerase I-targeting anticancer agents structurally related to 1,8-naphthyridines, have shed light on the critical role of substituent placement in determining cytotoxic activity. A direct comparison of nitro and amino analogs within this class reveals that the position of these functional groups on the aromatic rings is a key determinant of their efficacy.

Notably, the substitution of a nitro or amino group at either the 2- or 3-position of the A-ring, or the 8- or 9-position of the D-ring, has been shown to result in analogs with potent topoisomerase I-targeting activity and, consequently, high cytotoxicity.[1][3] Conversely, the presence of either a nitro or an amino substituent at the 4-position has a pronounced adverse effect on both topoisomerase I inhibition and cytotoxicity.[3] Derivatives with these substituents at the 1-position also tend to be less active.[3]

This positional dependence underscores the intricate structure-activity relationship (SAR) of these compounds, where the electronic and steric effects of the nitro and amino groups, in conjunction with their specific location on the naphthyridine scaffold, dictate the molecule's ability to interact with its biological target and exert a cytotoxic effect.

Quantitative Cytotoxicity Data

While a comprehensive, direct comparison of IC50 values for a wide range of nitro and amino 1,8-naphthyridine analogs is not extensively available in the public domain, the available literature on the closely related dibenzo[c,h][1][2]naphthyridin-6-ones provides valuable insights. The following table summarizes the qualitative findings from key comparative studies. A more extensive quantitative comparison would require access to the full datasets from these pivotal studies.

Functional GroupPosition on Dibenzo[c,h][1][2]naphthyridin-6-one ScaffoldRelative CytotoxicityReference
Nitro (NO₂)8- or 9-positionPotent[1]
Amino (NH₂)8- or 9-positionPotent[1]
Nitro (NO₂)2- or 3-positionPotent[3]
Amino (NH₂)2- or 3-positionPotent[3]
Nitro (NO₂)1- or 4-positionReduced[3]
Amino (NH₂)1- or 4-positionReduced[3]

These findings suggest that for maintaining high cytotoxicity, the placement of both nitro and amino groups should be focused on the 2, 3, 8, and 9 positions of the dibenzo[c,h][1][2]naphthyridin-6-one core.

Mechanistic Insights: The Tale of Two Functional Groups

The differential cytotoxicity of nitro and amino analogs can be attributed to their distinct mechanisms of action at the molecular level.

The Bioreductive Activation of Nitroaromatics

The cytotoxicity of many nitroaromatic compounds is contingent upon their metabolic reduction. This process, often more efficient in the hypoxic environment of solid tumors, involves the enzymatic reduction of the nitro group to form a series of reactive intermediates, including nitroso and hydroxylamine derivatives. These reactive species can covalently bind to and damage cellular macromolecules such as DNA and proteins, leading to cell death.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitro and amino 1,8-naphthyridine analogs in complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the treated cells for a period that allows for the assessment of cytotoxic effects (typically 48 to 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis of nitro and amino 1,8-naphthyridine analogs reveals that both functional groups can be incorporated to produce highly cytotoxic compounds, with their efficacy being highly dependent on their position within the molecular scaffold. While nitroaromatics offer the potential for tumor-selective activation through bioreduction, amino-substituted analogs provide opportunities for fine-tuning target engagement through hydrogen bonding and electronic interactions.

Future research should focus on synthesizing and systematically evaluating a broader range of nitro and amino 1,8-naphthyridine derivatives to generate a comprehensive quantitative structure-activity relationship (QSAR) dataset. This will enable the development of predictive models to guide the design of next-generation 1,8-naphthyridine-based anticancer agents with improved potency and selectivity.

References

  • Singh, S. K., Ruchelman, A. L., Li, T. K., et al. (2003). Nitro and amino substitution in the D-ring of 5-(2-dimethylaminoethyl)- 2,3-methylenedioxy-5H-dibenzo[c,h]n[1][2]aphthyridin-6-ones: effect on topoisomerase-I targeting activity and cytotoxicity. Journal of Medicinal Chemistry, 46(11), 2254-7. [Link]

  • Ruchelman, A. L., Kerrigan, J. E., Li, T. K., et al. (2004). Nitro and amino substitution within the A-ring of 5H-8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)dibenzo[c,h]n[1][2]aphthyridin-6-ones: influence on topoisomerase I-targeting activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 12(13), 3731-42. [Link]

  • Ruchelman, A. L., Singh, S. K., Ray, A., et al. (2003). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Bioorganic & Medicinal Chemistry, 11(9), 2061-73. [Link]

  • Singh, S. K., Ruchelman, A. L., Li, T. K., et al. (2003). Nitro and amino substitution in the D-ring of 5-(2-dimethylaminoethyl)2,3-methylenedioxy-5H-dibenzo[c,h] [1][2]naphthyridin-6-ones: Effect on topoisomerase-I targeting activity and cytotoxicity. Taipei Medical University. [Link]

  • Sharma, L., Tsai, Y. C., Liu, A. A., et al. (2009). Cytotoxicity and TOP1-targeting activity of 8- and 9-amino derivatives of 5-butyl- and 5-(2-N,N-dimethylamino)ethyl-5H-dibenzo[c,h]n[1][2]aphthyridin-6-ones. European Journal of Medicinal Chemistry, 44(4), 1471-6. [Link]

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